6-Bromoindirubin-3'-oxime
Overview
Description
6-Bromoindirubin-3’-oxime (BIO) is a potent, reversible, and ATP-competitive GSK-3α/β inhibitor . It is the first pharmacological agent shown to maintain self-renewal in human and mouse embryonic stem cells . It has been used in various applications such as MTT cell proliferation assay, as a medium supplement in embryonic stem cells (ESCs), and for the inhibition of glycogen synthase kinase 3 β (GSK-3β) in human dermal papilla cells .
Molecular Structure Analysis
The empirical formula of 6-Bromoindirubin-3’-oxime is C16H10BrN3O2 . The molecular weight is 356.17 . The SMILES string representation is O\N=C1\C(Nc2ccccc12)=C3\C(=O)Nc4cc(Br)ccc34 .Chemical Reactions Analysis
6-Bromoindirubin-3’-oxime is known to inhibit JAK/STAT3 signaling and induce apoptosis of human melanoma cells . It also suppresses the mTOR pathway, promotes autophagy, and exerts anti-aging effects in rodent liver .Physical And Chemical Properties Analysis
6-Bromoindirubin-3’-oxime is a dark red powder . It is soluble in DMSO . The storage temperature is 2-8°C .Scientific Research Applications
Anti-Aging Effects on Myocardium
6-Bromoindirubin-3'-oxime (6BIO) shows promising effects in preventing aging of the myocardium. It retards aging in cardiomyocytes by increasing p53 contents, reducing levels of p16 and β-gal, and attenuating cardiac fibrosis. This indicates the potential of 6BIO in cardiac anti-aging therapy (Guo et al., 2020).
Anticancer Properties in Breast Cancer Cells
6BIO is observed to have anticancer and antimetastatic properties, particularly effective against certain breast cancer cell lines. It induces apoptosis through caspase-dependent pathways, making it a potential candidate for targeted cancer therapeutics (Nicolaou et al., 2012).
Role in Pancreatic Mesenchymal Stem Cells
6BIO plays a significant role in the proliferation and maintenance of the undifferentiated state of immortalized pancreatic mesenchymal stem cells (iPMSCs). However, its role in β cell differentiation is not yet clear (Cao et al., 2012).
Impact on Dental Pulp Stem Cells
The compound significantly influences the odonto/osteogenic differentiation of human dental pulp stem cells (hDPSCs). 6BIO promotes alkaline phosphatase activity and mineralization, suggesting its usefulness in dental and bone repair applications (Kornsuthisopon et al., 2022).
Maintenance of Pluripotency in Porcine Embryonic Germ Cells
In combination with other factors, 6BIO effectively maintains the pluripotency of porcine embryonic germ cells. It promotes the formation of undifferentiated germ cell colonies, highlighting its role in reproductive biology (Wen et al., 2010).
Cytoprotective Effects in Human Fibroblasts
6BIO demonstrates significant protective effects against oxidative stress and biomolecular damage in human fibroblasts. It activates antioxidant responses and proteostatic networks, suggesting its potential in combating age-related cellular damage (Sklirou et al., 2017).
Inflammation Suppression in Mastitis
6BIO effectively suppresses inflammation in mouse models of mastitis, downregulating pro-inflammatory factors and inhibiting key inflammatory signaling pathways. This indicates its potential as a treatment agent for inflammatory diseases (Liu et al., 2019).
Fracture Healing Enhancement
6BIO, coupled with a micellar delivery system, has shown potential in accelerating fracture healing in mice. This suggests its applicability in orthopedic medicine and bone health (Low et al., 2017).
Anti-Obesity Effects
6BIO displays inhibitory effects on lipid accumulation during the differentiation of adipocytes, indicating its potential use in anti-obesity therapies (Nobushi et al., 2020).
Potential in Alzheimer's and Diabetes Treatment
Studies show that 6BIO could be a potent drug candidate for Alzheimer's disease and type 2 diabetes due to its inhibitory effects on GSK-3, a key therapeutic target in these diseases (Nisha et al., 2016).
Safety And Hazards
Future Directions
6-Bromoindirubin-3’-oxime has been encapsulated into poly (d,l-lactide-co-glycolide) (PLGA)-based nanoparticles using sustainable solvents to overcome its poor bioavailability and biocompatibility . This technology yields favorable drug delivery systems for efficient interference with inflammatory processes, with improved pharmacotherapeutic potential .
properties
IUPAC Name |
6-bromo-3-(3-nitroso-1H-indol-2-yl)-1H-indol-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrN3O2/c17-8-5-6-9-12(7-8)19-16(21)13(9)15-14(20-22)10-3-1-2-4-11(10)18-15/h1-7,18-19,21H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAQUSDSPQYQNBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)C3=C(NC4=C3C=CC(=C4)Br)O)N=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60648023 | |
Record name | 6-Bromo-3-[3-(hydroxyamino)-2H-indol-2-ylidene]-1,3-dihydro-2H-indol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60648023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromoindirubin-3'-oxime | |
CAS RN |
667463-62-9 | |
Record name | 6-Bromoindirubin-3'-oxime | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0667463629 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-bromoindirubin-3'-oxime | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03444 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 6-Bromo-3-[3-(hydroxyamino)-2H-indol-2-ylidene]-1,3-dihydro-2H-indol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60648023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2'Z,3'E)-6-Bromoindirubin-3'-oxime | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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